1-Bromo-2-chlorobutane
Overview
Description
1-Bromo-2-chlorobutane is an organic compound with the molecular formula C4H8BrCl. It is a halogenated alkane, specifically a haloalkane, where a bromine atom and a chlorine atom are attached to a butane backbone. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
1-Bromo-2-chlorobutane can be synthesized through several methods:
Chemical Reactions Analysis
1-Bromo-2-chlorobutane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions (SN1 and SN2 mechanisms).
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions: Typical reagents include sodium hydroxide (NaOH) for substitution reactions and potassium tert-butoxide (KOtBu) for elimination reactions.
Major Products: The major products depend on the type of reaction. For substitution, products like 2-chlorobutane or 1-butanol can be formed.
Scientific Research Applications
1-Bromo-2-chlorobutane has several applications in scientific research:
Mechanism of Action
The mechanism of action for 1-Bromo-2-chlorobutane in chemical reactions typically involves the formation of a carbocation intermediate in SN1 reactions or a concerted mechanism in SN2 reactions. The molecular targets and pathways depend on the specific reaction and conditions used .
Comparison with Similar Compounds
1-Bromo-2-chlorobutane can be compared with other haloalkanes such as:
1-Bromo-2-fluorobutane: Similar in structure but with a fluorine atom instead of chlorine, leading to different reactivity and physical properties.
1-Bromo-2-iodobutane: Contains an iodine atom, which is larger and more reactive than chlorine, affecting its chemical behavior.
1-Chloro-2-bromobutane: An isomer with the same molecular formula but different arrangement of halogen atoms, leading to different reactivity patterns.
These comparisons highlight the unique reactivity and applications of this compound in various fields.
Properties
IUPAC Name |
1-bromo-2-chlorobutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrCl/c1-2-4(6)3-5/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMXKTNRBDTDRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70546122 | |
Record name | 1-Bromo-2-chlorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70546122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108200-18-6 | |
Record name | 1-Bromo-2-chlorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70546122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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